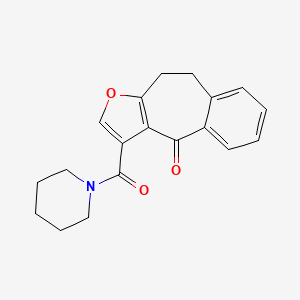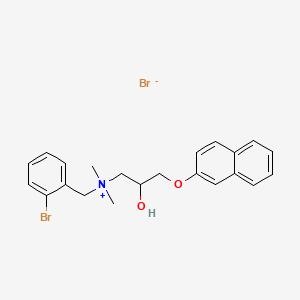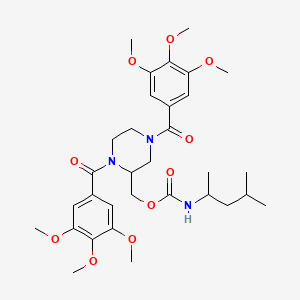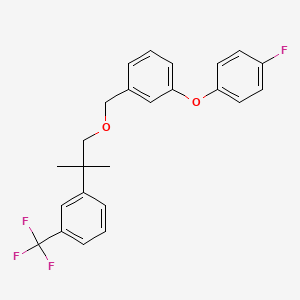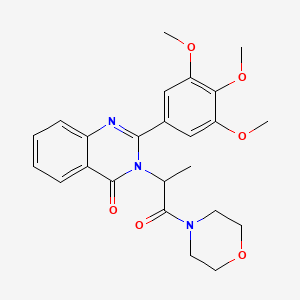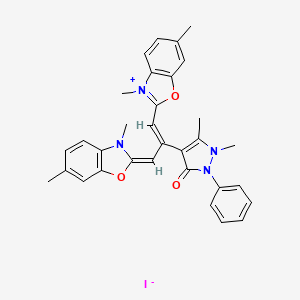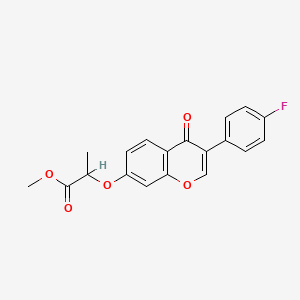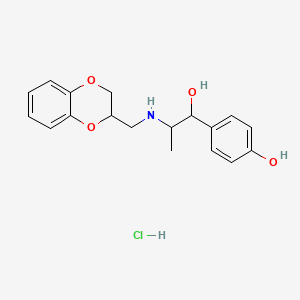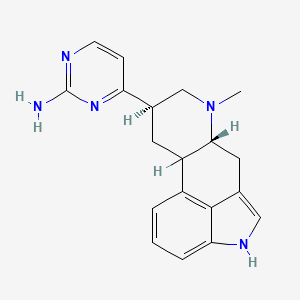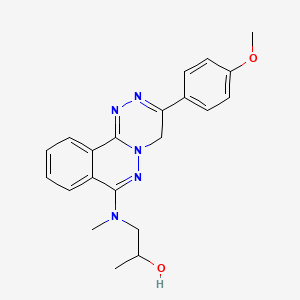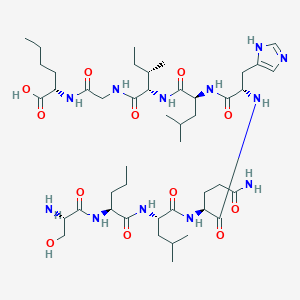
E-PRA Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-PRA Peptide is a synthetic peptide composed of a specific sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
E-PRA Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain, forming an amide bond.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
E-PRA Peptide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the peptide, often affecting sulfur-containing amino acids like cysteine.
Reduction: Removal of oxygen atoms, typically reversing oxidation reactions.
Substitution: Replacement of one functional group with another, often used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, which stabilize the peptide’s structure.
Scientific Research Applications
E-PRA Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of E-PRA Peptide involves its interaction with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
E-PRA Peptide can be compared to other peptides with similar structures and functions:
Insulin: A peptide hormone that regulates blood sugar levels.
Oxytocin: A peptide involved in social bonding and reproductive behaviors.
Vasopressin: A peptide that regulates water balance in the body.
This compound is unique due to its specific amino acid sequence and the resulting biological activities
Properties
CAS No. |
874295-88-2 |
|---|---|
Molecular Formula |
C45H78N12O12 |
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H78N12O12/c1-9-12-14-31(45(68)69)51-36(60)21-49-44(67)37(26(8)11-3)57-43(66)33(18-25(6)7)55-42(65)34(19-27-20-48-23-50-27)56-40(63)30(15-16-35(47)59)53-41(64)32(17-24(4)5)54-39(62)29(13-10-2)52-38(61)28(46)22-58/h20,23-26,28-34,37,58H,9-19,21-22,46H2,1-8H3,(H2,47,59)(H,48,50)(H,49,67)(H,51,60)(H,52,61)(H,53,64)(H,54,62)(H,55,65)(H,56,63)(H,57,66)(H,68,69)/t26-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
VGKZTCPRZPOHJD-ZEXGZJMNSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



